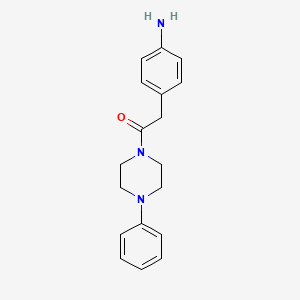

2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is an organo-synthetic compound that has recently become a subject of scientific research due to its potential applications in a variety of fields. This compound has a unique structure that contains both an aminophenyl and a phenylpiperazin-1-yl moiety. It has been shown to have a wide variety of biochemical and physiological effects, making it a promising target for further research.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Research by Merugu et al. (2010) explored the synthesis of compounds related to 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, focusing on their antibacterial activity. This study utilized microwave irradiation for efficient synthesis and identified the antibacterial potential of these compounds.

Electrochemical Synthesis in Aqueous Solutions

Nematollahi & Amani (2011) investigated the electrochemical oxidation of related phenylpiperazine derivatives in aqueous solutions. They developed an environmentally friendly method for synthesizing new phenylpiperazine derivatives, showcasing a sustainable approach to chemical synthesis.

Anti-Inflammatory and Analgesic Properties

A study by Gevorgyan et al. (2017) synthesized related compounds and evaluated their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This research highlights the potential therapeutic applications of these compounds.

Synthesis of Transparent Polyimides

Research conducted by Chang et al. (2012) involved the synthesis of diamines related to 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one for producing high-Tg, transparent polyimides. This application demonstrates the material science potential of these compounds.

Rapid Synthesis Using Microwave Heating

A study by Menteşe et al. (2015) showcased the rapid synthesis of benzimidazole derivatives using microwave heating. This efficient method represents a significant advancement in the synthesis of complex organic compounds.

Antimycobacterial Activity Evaluation

Waisser et al. (2007) evaluated the in vitro antimycobacterial activity of related compounds against pathogenic strains, highlighting their potential use in treating bacterial infections.

properties

IUPAC Name |

2-(4-aminophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c19-16-8-6-15(7-9-16)14-18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-14,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEGOYJRUVXRMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2373502.png)

![N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2373503.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate](/img/structure/B2373505.png)

![5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373506.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2373508.png)

![7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2373511.png)

![Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2373512.png)

![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)

![1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2373518.png)

![2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2373520.png)